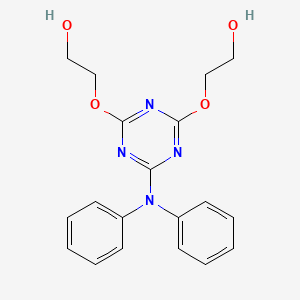
2,2'-((6-(Diphenylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))diethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-((6-(Diphenylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))diethanol: is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring substituted with diphenylamino and diethanol groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((6-(Diphenylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))diethanol typically involves the following steps:
Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors such as cyanuric chloride with amines.
Substitution with Diphenylamine: The triazine core is then reacted with diphenylamine under controlled conditions to introduce the diphenylamino group.
Introduction of Diethanol Groups: Finally, the compound is treated with diethanolamine to introduce the diethanol groups via nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Catalysts and other additives may be used to enhance the reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-((6-(Diphenylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))diethanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the triazine ring or the diphenylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and other nucleophiles or electrophiles are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
2,2’-((6-(Diphenylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))diethanol has several scientific research applications:
Materials Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Pharmaceuticals: The compound is investigated for its potential therapeutic properties, including its use as a drug precursor or active pharmaceutical ingredient.
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
Biological Studies: Researchers study its interactions with biological molecules to understand its potential biological activities.
Mécanisme D'action
The mechanism of action of 2,2’-((6-(Diphenylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))diethanol involves its interaction with specific molecular targets. The diphenylamino group can participate in π-π interactions, while the triazine ring can engage in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Tris(diphenylamino)-1,3,5-triazine: Similar structure but with three diphenylamino groups.
2,2’-((6-(Phenylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))diethanol: Similar structure with phenylamino instead of diphenylamino.
2,2’-((6-(Methylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))diethanol: Similar structure with methylamino instead of diphenylamino.
Uniqueness
2,2’-((6-(Diphenylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))diethanol is unique due to the presence of both diphenylamino and diethanol groups, which confer distinct chemical and physical properties. These properties make it suitable for specific applications in materials science and pharmaceuticals, where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
23190-95-6 |
|---|---|
Formule moléculaire |
C19H20N4O4 |
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
2-[[4-(2-hydroxyethoxy)-6-(N-phenylanilino)-1,3,5-triazin-2-yl]oxy]ethanol |
InChI |
InChI=1S/C19H20N4O4/c24-11-13-26-18-20-17(21-19(22-18)27-14-12-25)23(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,24-25H,11-14H2 |
Clé InChI |
GZDWPKORBJKGOH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=NC(=NC(=N3)OCCO)OCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2',3',4',5',6'-Pentafluoro-3-((E)-(((1R,2R)-2-(((2',3',4',5',6'-pentafluoro-2-hydroxy-[1,1'-biphenyl]-3-yl)methyl)amino)cyclohexyl)imino)methyl)-[1,1'-biphenyl]-2-ol](/img/structure/B13149251.png)
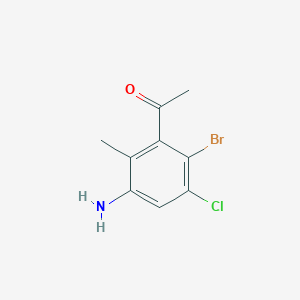

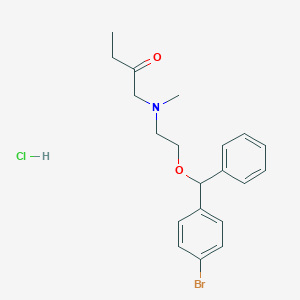

![2-[(4-Hydroxy-3-methoxyphenyl)methyl]anthracene-9,10-dione](/img/structure/B13149278.png)
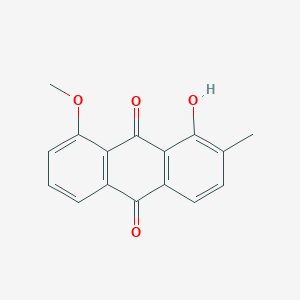
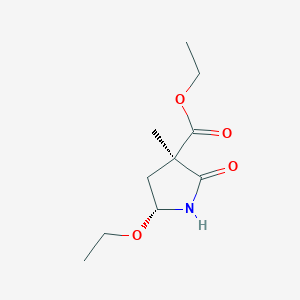
![D-myo-Inositol, 1-[(2R)-2,3-bis[(1-oxooctyl)oxy]propyl hydrogen phosphate] 3,5-bis(dihydrogen phosphate), triammonium salt](/img/structure/B13149295.png)
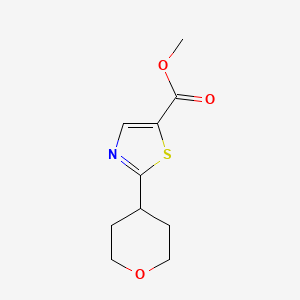
![2-Methyl-1-[10-[(2-methylquinolin-4-yl)amino]decyl]quinolin-1-ium-4-amine;chloride](/img/structure/B13149304.png)

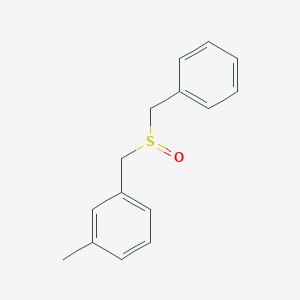
![Trisodium(SP-4-2)-[(7S,8S)-3-carboxy-5-(carboxymethyl)-13-ethenyl-18-ethyl-17-formyl-7,8-dihydro-2,8,12-trimethyl-21H,23H-porphine-7-propanoato(5-)-kN21,kN22,kN23,kN24]-cuprate(3-)](/img/structure/B13149329.png)
